molecular formula C6H6ClNO2 B1678674 Niacin hydrochloride CAS No. 636-79-3

Niacin hydrochloride

Cat. No. B1678674
CAS RN: 636-79-3
M. Wt: 159.57 g/mol
InChI Key: HFAFXVOPGDBAOK-UHFFFAOYSA-N
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Patent
US04285951

Procedure details

A solution of 9.4 g of 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanol in 50 ml of methylene chloride is added dropwise to an ice-cold solution of 7.12 g of nicotinyl chloride hydrochloride in 150 ml of methylene chloride containing 8.08 g of triethylamine. The mixture is heated for two hours. Upon cooling, the mixture is washed with water, dried over anhydrous magnesium sulfate and evaporated to dryness to give the 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid as an oil. The crude 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid is converted to its hydrochloride salt by treatment with hydrogen chloride to yield the desired 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid, monohydrochloride, m.p. 129°-130° C. following crystallization from isopropanol; yield 5 g.
[Compound]
Name
2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[CH:2]=1.[ClH:10]>>[ClH:10].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C(=O)O
Step Three
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.